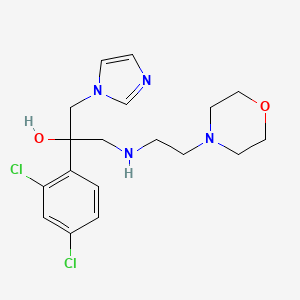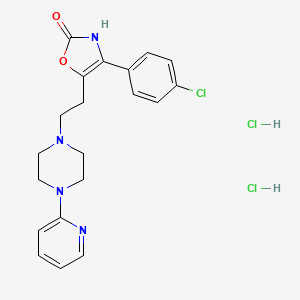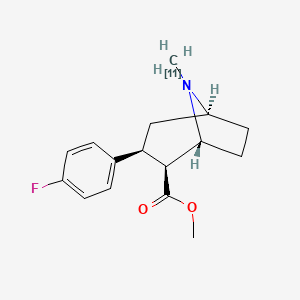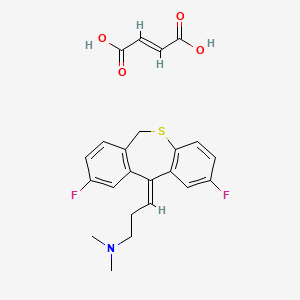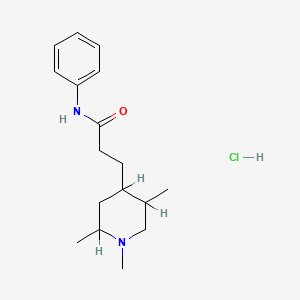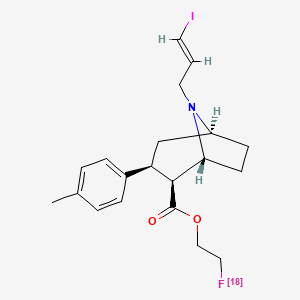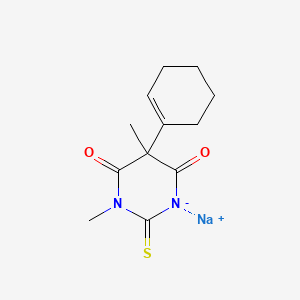
N,N,alpha-Trimethyl-10H-phenothiazine-10-ethanamine 5-oxide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,alpha-Trimethyl-10H-phenothiazine-10-ethanamine 5-oxide monohydrochloride is a compound belonging to the phenothiazine family. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antihistaminic, and antiemetic effects. This specific compound is a derivative of promethazine, which is widely used in medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,alpha-Trimethyl-10H-phenothiazine-10-ethanamine 5-oxide monohydrochloride typically involves the oxidation of promethazine. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound undergoes oxidation reactions, which are essential for its synthesis.
Reduction: It can be reduced back to its parent compound, promethazine, under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: N,N,alpha-Trimethyl-10H-phenothiazine-10-ethanamine 5-oxide.
Reduction: Promethazine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N,N,alpha-Trimethyl-10H-phenothiazine-10-ethanamine 5-oxide monohydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of allergic reactions and nausea.
Industry: Used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with histamine receptors. It acts as an antagonist at these receptors, blocking the action of histamine and thereby reducing allergic symptoms. Additionally, it may interact with other receptors in the central nervous system, contributing to its sedative and antiemetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Promethazine: The parent compound, widely used as an antihistamine and antiemetic.
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Prochlorperazine: Used primarily as an antiemetic and antipsychotic.
Uniqueness
N,N,alpha-Trimethyl-10H-phenothiazine-10-ethanamine 5-oxide monohydrochloride is unique due to its specific oxidation state and the presence of the 5-oxide group. This modification alters its pharmacological profile, potentially enhancing its efficacy and reducing side effects compared to its parent compound, promethazine.
Eigenschaften
CAS-Nummer |
5306-81-0 |
|---|---|
Molekularformel |
C17H21ClN2OS |
Molekulargewicht |
336.9 g/mol |
IUPAC-Name |
N,N-dimethyl-1-(5-oxophenothiazin-10-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H20N2OS.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)21(20)17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H |
InChI-Schlüssel |
RVBZPGZPUXMZJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







